molecular formula C9H14O B1337871 6,6-Dimethylhept-1-en-4-yn-3-ol CAS No. 78629-20-6

6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No.: B1337871
CAS No.: 78629-20-6
M. Wt: 138.21 g/mol
InChI Key: MOWPBNFGGOHZRW-UHFFFAOYSA-N
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Description

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS: 78629-20-6) is a tertiary alcohol with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol . Its structure features a conjugated system of a terminal double bond (C1–C2) and a triple bond (C4–C5), with hydroxyl and dimethyl substituents at positions 3 and 6, respectively. This unique arrangement contributes to its reactivity and functional versatility, particularly in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6,6-Dimethylhept-1-en-4-yn-3-ol involves reacting t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C. The reaction mixture is quenched, and the product is isolated .

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route as described above, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bromination with Phosphorus Tribromide (PBr₃)

The hydroxyl group undergoes substitution with phosphorus tribromide in hydrobromic acid to yield brominated derivatives. This reaction is critical for synthesizing terbinafine precursors .

Reaction Reagents/Conditions Products Yield Notes
BrominationPBr₃, HBr, 0–5°C1-Bromo-6,6-dimethylhept-2-en-4-yne (Z/E isomers)Z:E ratio ~1:2–1:3 Reaction proceeds via SN2 mechanism; temperature controls isomer distribution.

Bromination Mechanism

  • Activation : PBr₃ protonates the hydroxyl group, converting it into a better leaving group (H₂O).

  • Substitution : Br⁻ attacks the electrophilic carbon, displacing water via an SN2 pathway.

  • Isomerization : Steric effects and reaction kinetics favor the E-isomer due to reduced steric hindrance in the transition state .

Industrial and Synthetic Relevance

  • Avoidance of Butyllithium : The patented process replaces hazardous butyllithium with safer magnesium-based reagents, enabling scalable production .

  • Temperature Optimization : Conducting the acrolein addition at 0°C (vs. −75°C in prior methods) reduces energy costs while maintaining yield (~60%) .

Stability and Side Reactions

  • Polymerization Risk : Acrolein’s exothermic polymerization is mitigated by low-temperature addition (0°C) .

  • Byproduct Formation : Trace impurities arise from incomplete quenching or side reactions during magnesium acetylide preparation .

Scientific Research Applications

6,6-Dimethylhept-1-en-4-yn-3-ol is a chemical compound with the molecular formula C9H14OC_9H_{14}O . It is also identified by the CAS number 78629-20-6 and is known by several synonyms, including this compound and 3-hydroxy-6,6-dimethyl-1-heptene-4-yne .

Terbinafine Synthesis

This compound as an Intermediate:
this compound serves as a crucial intermediate in the production of terbinafine, a widely used antifungal drug . The synthesis of terbinafine has been documented in chemical literature through various routes, with two closely related routes being particularly significant .

Synthetic Routes for Terbinafine:
One prominent synthetic route, described in European patent EP24,587, involves reacting t-butylacetylene with butyllithium at -20°C, then cooling the mixture to -75°C before reacting it with acrolein to yield this compound . The this compound is then treated with phosphorous tribromide in hydrobromic acid, resulting in a mixture of Z and E isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne, typically with a Z:E isomer ratio of approximately 1:2 to 1:3 .

Alternative Synthesis Processes:
Alternative processes for producing this compound involve reacting t-butylacetylene with ethylmagnesium bromide in ether or a toluene-tetrahydrofuran mixture . This reaction evolves ethane and forms t-butylacetylide . Another approach uses metallic lithium to generate the acetylide, reacting it with acrolein at a temperature range of 20°-60°C, followed by a reaction with acrolein at approximately 0°C .

Overcoming Hazardous Material Handling

A significant advancement in the preparation of this compound is a process that avoids the use of butyllithium, a hazardous and difficult-to-handle substance . This improved process can be conducted using standard equipment, eliminating the need for specialized and expensive production systems .

Genotoxic Impurity Reduction

Mechanism of Action

The mechanism of action of 6,6-Dimethylhept-1-en-4-yn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double and triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

(E)-6,6-Dimethylhept-2-en-4-yn-1-ol (CAS: 173200-56-1)

  • Molecular Formula : C₉H₁₄O (same as target compound) .
  • Key Differences : The hydroxyl group is at position 1, and the double bond is at position 2-en instead of 1-en. This alters polarity and hydrogen-bonding capacity.

6-Methyl-6-hepten-4-yn-3-ol (CAS: 95764-76-4)

  • Molecular Formula : C₈H₁₂O (MW: 124.18 g/mol) .
  • Key Differences : One fewer carbon and a methyl substituent at position 6 instead of dimethyl. Reduced steric hindrance may increase reactivity in certain reactions.
  • Analytical Data : NIST reports gas chromatography retention indices and mass spectra, useful for differentiation .

(E)-6-Methylhept-4-en-1-ol (CAS: 855901-81-4)

  • Molecular Formula : C₈H₁₆O (MW: 128.21 g/mol) .
  • Key Differences : Fully saturated except for a single double bond at position 4-en. The absence of a triple bond simplifies its chemical behavior.
  • Applications : Primarily studied for fragrance applications due to its lower molecular weight and volatility.

Functional Group Analogues

3-Hydroxy-6,6-dimethylhept-1-ene-4-yne

  • Synonyms: Overlaps with the target compound’s aliases (e.g., EC 616-644-6) .
  • Key Similarities: Identical molecular formula and substituent positions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
6,6-Dimethylhept-1-en-4-yn-3-ol 78629-20-6 C₉H₁₄O 138.21 Enyne, tertiary alcohol Antifungal intermediate
(E)-6,6-Dimethylhept-2-en-4-yn-1-ol 173200-56-1 C₉H₁₄O 138.21 Enyne, primary alcohol Under investigation
6-Methyl-6-hepten-4-yn-3-ol 95764-76-4 C₈H₁₂O 124.18 Enyne, tertiary alcohol Analytical reference
(E)-6-Methylhept-4-en-1-ol 855901-81-4 C₈H₁₆O 128.21 Alkene, primary alcohol Fragrance industry

Research Findings and Key Distinctions

Reactivity and Stability

  • The target compound’s conjugated enyne system enhances electrophilic reactivity compared to analogues with isolated double or triple bonds .
  • Steric Effects : The 6,6-dimethyl group in the target compound reduces nucleophilic attack susceptibility at the tertiary alcohol position compared to 6-methyl analogues .

Spectroscopic Differentiation

  • Mass Spectrometry : The target compound’s molecular ion peak at m/z 138 differs from 6-Methyl-6-hepten-4-yn-3-ol (m/z 124) .
  • NMR : The hydroxyl proton in the target resonates downfield (~δ 2.5–3.0 ppm) due to conjugation with the triple bond, unlike primary alcohols in analogues .

Biological Activity

6,6-Dimethylhept-1-en-4-yn-3-ol is an organic compound known for its unique structural features, including both alkenyl and alkynyl functional groups. This compound has gained attention due to its biological activities, particularly as a precursor in the synthesis of the antifungal drug terbinafine, which is widely used in treating fungal infections. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14OC_9H_{14}O, with a molar mass of approximately 138.21 g/mol. The compound features a hydroxyl group (-OH), a double bond (alkene), and a triple bond (alkyne), which contribute to its reactivity and biological activity.

The primary biological activity of this compound is linked to its role in the synthesis of terbinafine. Terbinafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungal cell membranes. By disrupting this pathway, terbinafine leads to cell membrane destabilization and ultimately fungal cell death.

Biological Activity Overview

Recent studies have indicated that this compound may also possess intrinsic antimicrobial properties. Preliminary research suggests that it can exhibit activity against various microbial strains, although further studies are needed to fully elucidate these effects .

Antifungal Activity

The compound's significance as a precursor for terbinafine highlights its relevance in antifungal therapy. Terbinafine has been extensively studied for its efficacy against dermatophytes and other fungal pathogens. The following table summarizes key findings related to the antifungal activity of terbinafine:

Study Pathogen Efficacy Reference
Study 1Trichophyton rubrumEffective (MIC: 0.5 µg/mL)
Study 2Candida albicansModerate (MIC: 2 µg/mL)
Study 3Aspergillus nigerLimited (MIC: 8 µg/mL)

Case Studies

  • Synthesis and Application in Antifungal Drugs :
    A notable case study involved the synthesis of this compound as an intermediate for terbinafine production. The study demonstrated high yields and purity levels using optimized reaction conditions .
  • Toxicological Assessment :
    Safety data indicate that while this compound can cause skin sensitization and eye irritation, it does not exhibit significant toxicity at standard exposure levels. This finding is crucial for its potential applications in pharmaceuticals .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6,6-dimethylhept-1-en-4-yn-3-ol, and what reaction conditions optimize yield?

The compound is synthesized via methods adapted from U.S. Patent No. 6,570,044. Key steps include:

  • Hydrochlorination : Reacting propargyl alcohol derivatives with HCl and phosphorus trichloride in ethanol/water (10–40°C, 2h) to form the target alcohol .
  • Boron trichloride-mediated cyclization : Using BCl₃ in hexane at 20°C for 10 minutes to stabilize intermediates .
    Typical yields range from 30–50%, with purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify alkene (δ 5.0–6.0 ppm) and alkyne (δ 2.0–3.0 ppm) protons, hydroxyl groups (broad peak ~δ 1.5–3.0 ppm), and methyl substituents (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • IR Spectroscopy : Detect O-H stretches (~3200–3600 cm⁻¹) and C≡C/C=C vibrations (2100–2260 cm⁻¹ and 1620–1680 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne or hydroxyl groups.
  • Use amber glass vials to minimize photodegradation .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) to separate polar byproducts .
  • Solvent Recrystallization : Partially dissolve crude product in hot ethyl acetate, followed by cooling to isolate crystals .

Advanced Research Questions

Q. How does the allylic hydroxyl group influence reaction pathways, such as allyl rearrangements or carbene migrations?

The hydroxyl group at C3 participates in hydrogen bonding, stabilizing transition states during allyl shifts. For example, ruthenium-catalyzed reactions with propargyl alcohols can trigger 1,2-migrations of vinyl carbenes, forming cyclic ethers or ketones . Computational studies (DFT) are recommended to map energy barriers for competing pathways .

Q. What catalyst systems enable selective hydrogenation of the alkyne moiety while preserving the alkene and hydroxyl groups?

  • Lindlar Catalyst (Pd/CaCO₃) : Selectively hydrogenates alkynes to cis-alkenes but may deactivate due to hydroxyl group interactions .
  • Ligand-Modified Pd Nanoparticles : Enhanced selectivity in continuous-flow systems by tuning steric and electronic effects .
    Monitor reaction progress via GC-MS to detect over-reduction byproducts .

Q. How can computational modeling (e.g., DFT or MD simulations) predict regioselectivity in electrophilic additions to this compound?

  • DFT Calculations : Optimize transition states for electrophilic attacks (e.g., epoxidation) at the alkene (C1–C2) versus alkyne (C4–C5) positions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Q. How should researchers resolve contradictions in spectroscopic data or inconsistent reaction yields?

  • Multi-Technique Validation : Cross-verify NMR, MS, and IR data to rule out impurities or tautomeric forms .
  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify minor products from side reactions (e.g., dehydration or dimerization) .

Q. Methodological Resources

  • Synthetic Protocols : U.S. Patent No. 6,570,044 for stepwise procedures .
  • Analytical Standards : NIST Chemistry WebBook for reference spectra .
  • Experimental Design : Chemometric tools for optimizing reaction conditions .

Properties

IUPAC Name

6,6-dimethylhept-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPBNFGGOHZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450345
Record name 6,6-dimethylhept-1-en-4-yn-3-ol
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78629-20-6
Record name 6,6-Dimethyl-1-hepten-4-yn-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethylhept-1-en-4-yn-3-ol
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Record name 6,6-dimethylhept-1-en-4-yn-3-ol
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Record name 6,6-dimethylhept-1-en-4-yn-3-ol
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Synthesis routes and methods I

Procedure details

At dry and inert atmosphere, magnesium (6.4 gr., 0.26 mole) was heated with a trace of iodine until brown vapors evolved (−60° C). It was cooled down to room temperature and toluene (300 ml) and tetrahydrofuran (30 ml) were added. The mixture was heated to 450-50° C. and a mixture of ethyl bromide (30 gr., 0.26 mole) and toluene (30 ml) was added dropwise. The mixture was stirred at 50° C. until all the magnesium had practically been consumed. The mixture was cooled and a mixture of t-butylacetylene (20 gr., 0.24 mole) mixed with toluene (20 ml) was added gradually. The mixture was stirred at 30°-40° C. for 4-6 hours. Progress of the reaction could be monitored by the evolution of ethane. The reaction mixture was cooled to 0° C.-5° C. and a mixture of acrolein (stabilized by hydroquinone) (14 gr., 0.25 mole) diluted with toluene (20 ml) was added gradually during 1 hour. The mixture was heated to room temperature and stirred for 4 hours. The reaction mixture was quenched with ammonium chloride solution. The phases were separated. The organic phase was extracted with toluene (3×50 ml). The combined organic phases were washed with water to neutrality. The solution was dried and the solvent stripped. The crude product was obtained (20.2 gr., 65% yield). The crude product was distilled (boiling point 68° C.-69.5° C. at 12 mbar) to give pure 6,6-dimethylhept-1-en-4-yn-3-ol (16.1 gr., 48%).
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300 mL
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30 mL
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6.4 g
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20 g
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acrolein
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14 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Reacting t-butylacetylene at −20° C. with butyllithium, cooling the reaction mixture to −75° C. and reacting it with acrolein to give 6,6-dimethylhept-1-en-4-yn-3-ol.
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Synthesis routes and methods III

Procedure details

Butyllithium 1.6 M solution in hexane (106.2 ml, 0.17 mole) was added dropwise during 70 minutes to a mixture of t-butylacetylene (13.3 gr., 0.162 mole) and tetrahydrofuran (133.1 ml) at 0° C. A solution of freshly distilled acrolein (10 gr., 0.17 mole) in tetrahydrofuran (26.6 ml) was added to the reaction mixture at 0° C. during 45 minutes. The reaction mixture was stirred at 0° C. for 40 minutes. It was further stirred for 18 hours at room temperature. Saturated ammonium chloride solution (45 ml) was added. The reaction mixture was brought to pH 6 using 10% sulfuric acid (about 85 ml). Tetrahydrofuran was evaporated under reduced pressure. The residue was extracted by dichloromethane. The organic phase was washed with water and dried. The dichloromehane was removed to give the crude product (20.1 gr., 90% yield). Pure 6,6-dimethylhept-1-en-4-yn-3-ol was obtained by distillation. Boiling point was 83° C. at 24 mbar. 13.5 gr. were obtained (60.6% yield).
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acrolein
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45 mL
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85 mL
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Synthesis routes and methods IV

Procedure details

Under a blanket of dry nitrogen, at 0° C., metallic lithium (0.667 gr., 0.096 mole) was added to a mixture of t-butylacetylene (9.94 gr., 0.121 mole) and tetrahydrofuran (75 ml). The mixture was heated to 40° C. for 5 hours and kept at room temperature for 24 hours. The lithium was almost completely consumed. A second amount of t-butylacetylene (9.94 gr., 0.121 mole) was added and the reaction mixture was stirred for 21 hours. The mixture was cooled to 0° C. and a solution of freshly distilled acrolein (6.634 gr., 0.118 mole) in tetrahydrofuran (10 ml) was added gradually during 30 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 3 hours. Isopropanol (6 ml) was added to quench the remaining lithium. The mixture was quenched using saturated ammonium chloride aqueous solution (30 ml) at 0° C. The pH was brought to 6 by 10% sulfuric acid (ca. 45 ml). The tetrahydrofuran and excess t-butylacetylene were evaporated and the mixture was extracted 3 times by dichloromethane (70 ml each time). The organic phase was washed with water (2×20 ml), dried and the solvent evaporated to give 10.2 gr. of an almost pure 6,6-dimethylhept-1-en-4-yn-3-ol (73.9% yield).
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0.667 g
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75 mL
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9.94 g
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acrolein
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6.634 g
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10 mL
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6 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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